molecular formula C20H14BrN3S B5433989 (E)-4-(4-bromophenyl)-3-phenyl-N-pyridin-2-yl-1,3-thiazol-2-imine

(E)-4-(4-bromophenyl)-3-phenyl-N-pyridin-2-yl-1,3-thiazol-2-imine

Cat. No.: B5433989
M. Wt: 408.3 g/mol
InChI Key: BVVVYOMZJNFEHM-BSYVCWPDSA-N
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Description

(E)-4-(4-bromophenyl)-3-phenyl-N-pyridin-2-yl-1,3-thiazol-2-imine is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a bromophenyl group, a phenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-bromophenyl)-3-phenyl-N-pyridin-2-yl-1,3-thiazol-2-imine typically involves multi-step reactions. One common method involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromoacetophenone under basic conditions to yield the thiazole ring. The final step involves the reaction of the thiazole derivative with 2-bromopyridine in the presence of a base to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-bromophenyl)-3-phenyl-N-pyridin-2-yl-1,3-thiazol-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazole derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Substituted thiazole derivatives with various functional groups

Scientific Research Applications

(E)-4-(4-bromophenyl)-3-phenyl-N-pyridin-2-yl-1,3-thiazol-2-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4-(4-bromophenyl)-3-phenyl-N-pyridin-2-yl-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target and the context of its application .

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(4-bromophenyl)but-3-en-2-one: Similar in structure but lacks the thiazole and pyridinyl groups.

    N-[(E)-(4-bromophenyl)methylidene]-4-nitroaniline: Contains a bromophenyl group but differs in the presence of a nitroaniline moiety.

Uniqueness

(E)-4-(4-bromophenyl)-3-phenyl-N-pyridin-2-yl-1,3-thiazol-2-imine is unique due to its combination of a thiazole ring, bromophenyl group, phenyl group, and pyridinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-4-(4-bromophenyl)-3-phenyl-N-pyridin-2-yl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3S/c21-16-11-9-15(10-12-16)18-14-25-20(23-19-8-4-5-13-22-19)24(18)17-6-2-1-3-7-17/h1-14H/b23-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVVYOMZJNFEHM-BSYVCWPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CSC2=NC3=CC=CC=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N\2C(=CS/C2=N/C3=CC=CC=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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